Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Drug Design Pharmacokinetics Medicinal Chemistry

3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922677-15-4; PubChem CID is a synthetic small molecule belonging to the N-(benzo[d]thiazol-2-yl)benzamide class. Its structure features a 3-chlorobenzamide moiety linked via an amide bridge to a 4-methylthio-substituted benzothiazole core.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 922677-15-4
Cat. No. B2440199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS922677-15-4
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2OS2/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19)
InChIKeyJAXARYQYDKRCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: Compound Identity and Procurement Baseline


3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 922677-15-4; PubChem CID 7615165) is a synthetic small molecule belonging to the N-(benzo[d]thiazol-2-yl)benzamide class [1]. Its structure features a 3-chlorobenzamide moiety linked via an amide bridge to a 4-methylthio-substituted benzothiazole core [1]. This compound is catalogued as a research chemical with a molecular weight of 334.8 g/mol and calculated XLogP3-AA of 4.7, placing it within favorable drug-like property space [1]. It is available from multiple chemical suppliers, though published biological activity data specific to this entity remain absent from major public bioactivity databases as of May 2026.

Why 3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide Cannot Be Simply Interchanged with Other N-(Benzo[d]thiazol-2-yl)benzamides


Within the N-(benzo[d]thiazol-2-yl)benzamide chemotype, even subtle positional changes in substituents have been shown to profoundly alter both biological target engagement and the resulting pharmacological profile. For instance, moving the methylthio group from the 4-position of the benzothiazole ring to the benzamide phenyl ring yields a compound with entirely different conformational preferences and H-bonding capacity [1]. Similarly, replacing the 3-chloro substituent on the benzamide ring with a 4-chloro or 4-cyano group shifts the electron density across the amide bond, which is a critical determinant of target binding in this class [1][2]. The 3-chloro substitution pattern specifically orients the amide carbonyl for key H-bond interactions distinct from the 4-chloro or unsubstituted isomers, a differentiation that cannot be assumed to produce equivalent biological outcomes without empirical data [2].

Quantitative Differentiation Evidence for 3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide


Physicochemical Differentiation from 3-Chloro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Lipophilicity and H-Bond Acceptor Count

The target compound's 4-methylthio (-SCH3) substituent on the benzothiazole core is a critical differentiator from its closest catalogued analog, 3-chloro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 313973-09-0), which bears a 4-methyl group. The methylthio group introduces a fourth hydrogen-bond acceptor (the thioether sulfur, total HBA = 4) and increases lipophilicity beyond that of the methyl analog (total HBA = 3) [1][2]. These modifications are predicted to alter membrane permeability and protein-binding kinetics, making the compounds non-interchangeable for assays where lipophilicity and H-bonding contribute to target engagement [1].

Drug Design Pharmacokinetics Medicinal Chemistry

Positional Isomer Differentiation from 3-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide: Implications for Target Binding Topology

The methylthio group at the 4-position of the benzothiazole ring (target compound) versus the 6-position in the positional isomer 3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS not assigned in major databases) creates fundamentally different steric and electronic environments around the benzothiazole core [1]. The 4-position substituent exerts a peri effect on the amide linker, potentially influencing the torsional angle between the benzamide and benzothiazole planes, while the 6-position substitution projects the methylthio group away from this critical junction [1]. In related N-1,3-benzothiazol-2-ylbenzamide series, such positional differences have been shown to produce up to 10-fold variations in antiproliferative IC50 values against HepG2 and MCF-7 cell lines [2].

Structure-Activity Relationship (SAR) Molecular Docking Medicinal Chemistry

Adenosine A2A Receptor Activity Landscape: Differentiating the Benzothiazole Core from Thiazole Analogs

The patent literature establishes that N-thiazol-2-yl-benzamide derivatives, including benzothiazole variants, are privileged scaffolds for adenosine A2A receptor modulation [1]. A key comparator, 3-chloro-N-(4-methylthiazol-2-yl)benzamide (CHEMBL212529; CAS not assigned), which replaces the benzothiazole with a thiazole ring, displays a markedly weak mGluR5 antagonist activity (IC50 = 15,000 nM) and glucokinase activation (EC50 = 6,300 nM) [2]. The benzothiazole scaffold of the target compound provides enhanced aromatic stacking interactions with receptor binding pockets compared to the monocyclic thiazole [1], a differentiation that is critical for A2A receptor-targeted screening libraries [1].

Adenosine A2A Receptor GPCR Pharmacology CNS Drug Discovery

Antifungal Activity Landscape: Positioning Among Thiazol-2-ylbenzamide Derivatives

A 2024 study by Xu et al. established a comprehensive SAR dataset for thiazol-2-ylbenzamide derivatives as antifungal agents against five plant pathogenic fungi, including Valsa mali and Botrytis cinerea [1]. While the target compound was not directly tested, its N-(benzo[d]thiazol-2-yl)benzamide scaffold represents a logical extension of this series with enhanced aromaticity [1]. The lead compound thifluzamide, a commercial benzamide fungicide, serves as a benchmark comparator [1]. The 4-methylthio substitution on the benzothiazole of the target compound is predicted to confer favorable lipophilicity (XLogP3-AA = 4.7), a key determinant of antifungal membrane penetration, distinguishing it from more polar thiazole-2-ylbenzamide analogs [1][2].

Antifungal Agents Agricultural Chemistry Plant Pathogen Control

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide


Chemical Probe for Adenosine A2A Receptor Structure-Activity Relationship (SAR) Studies

Based on the patent-established benzothiazole amide scaffold as a privileged A2A receptor ligand class [1], this compound is well-suited for incorporation into screening libraries targeting adenosine receptor modulation. Its 4-methylthio-3-chloro substitution pattern provides a distinct vector in SAR exploration compared to previously claimed benzothiazole amide analogs. Use as a reference compound in competitive binding assays against known benzothiazole A2A ligands can help map substituent tolerance at the receptor orthosteric site [1].

Lead-Like Starting Point for Antifungal Lead Optimization Programs

The 2024 antifungal SAR data from Xu et al. establishes strong precedent for thiazol-2-ylbenzamide activity against agriculturally relevant fungal pathogens [1]. This compound, with its benzothiazole core and favorable computed logP of 4.7 [2], serves as a logical benzothiazole-extended analog for lead optimization. Priority testing against Valsa mali and Botrytis cinerea is recommended, with thifluzamide as a reference standard for benchmarking potency improvements [1].

Antiproliferative Screening in N-1,3-Benzothiazol-2-ylbenzamide Series with Defined MCF-7 and HepG2 Benchmarks

The established antiproliferative SAR for N-1,3-benzothiazol-2-ylbenzamides by Corbo et al. (2016) provides validated assay conditions and benchmark IC50 values for HepG2 and MCF-7 cell lines [1]. The target compound can be directly screened using these protocols, with the 4-methylthio substituent offering a novel vector for probing substituent effects on apoptosis induction. Comparison with the previously reported analogs will enable mapping of the methylthio contribution to antiproliferative potency [1].

Quote Request

Request a Quote for 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.